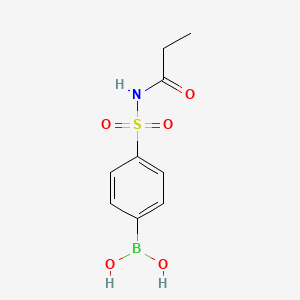

4-(N-Propionylsulfamoyl)phenylboronic acid

Description

BenchChem offers high-quality 4-(N-Propionylsulfamoyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-Propionylsulfamoyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(propanoylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO5S/c1-2-9(12)11-17(15,16)8-5-3-7(4-6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEYACLFMKWFQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656920 | |

| Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957121-17-4 | |

| Record name | [4-(Propanoylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: pKa Characterization of 4-(N-Propionylsulfamoyl)phenylboronic Acid

[1][2]

Executive Summary

4-(N-Propionylsulfamoyl)phenylboronic acid (CAS: 957121-17-4) is a bifunctional pharmacophore often utilized in the design of transition-state inhibitors, particularly for serine proteases and

Understanding the ionization state of this molecule is critical for:

-

Solubility Profiling: Predicting aqueous solubility at physiological pH (7.4).[1][2]

-

Binding Affinity: The ionization state dictates the electrostatic interactions within an enzyme active site (e.g., the boronate anion mimics the tetrahedral transition state of amide hydrolysis).

-

Permeability: The balance between the neutral and mono-anionic forms governs passive diffusion across lipid bilayers.[1][2]

Physicochemical Profile & Theoretical pKa Derivation[3]

This molecule acts as a diprotic acid in aqueous environments.[1][2] The ionization events occur sequentially based on the electronic stability of the resulting anions.

The Acylsulfonamide Moiety (pKa₁)

The N-propionylsulfamoyl group (

-

Estimated pKa Range: 3.5 – 4.5

-

Mechanism: Deprotonation yields a nitrogen anion that is stabilized by resonance with both the sulfonyl and carbonyl oxygens.[2] This creates a highly stable negative charge distribution, making it a bioisostere of a carboxylic acid.

-

Physiological State: At pH 7.4, this group is

ionized (anionic).[1][2]

The Boronic Acid Moiety (pKa₂)

The phenylboronic acid group (

-

Estimated pKa Range: 8.0 – 8.8

-

Mechanism:

[1][2] -

Electronic Effects: Unsubstituted phenylboronic acid has a pKa of

.[1][2]-

The para-substituted acylsulfonamide group (in its anionic form at pH > 4.[1][2]5) exerts a complex electronic effect.[1][2] While the neutral sulfamoyl group is strongly electron-withdrawing (which would lower the boronic pKa to

), the anionic nature of the group at the pH where boron ionizes mitigates this withdrawal via field effects. -

Therefore, the pKa is expected to remain close to, or slightly lower than, the parent phenylboronic acid.

-

Ionization Equilibrium Diagram

The following diagram illustrates the sequential ionization pathway from the neutral species to the dianion.

Experimental Determination Protocols

Since theoretical values are estimates, experimental validation is required for regulatory submissions.[1][2] Two complementary methods are recommended to resolve the specific pKa values of this compound.

Method A: Potentiometric Titration (Gold Standard)

This method is best for determining the lower pKa (acylsulfonamide) and the macroscopic pKa of the boronic acid.[2]

Protocol:

-

Preparation: Dissolve

mol of the compound in 50 mL of degassed water containing 0.15 M KCl (to maintain ionic strength).-

Note: If solubility is poor at low pH, add a co-solvent (e.g., 20% Methanol), but a correction factor (Yasuda-Shedlovsky extrapolation) must be applied to obtain aqueous pKa.[2]

-

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Execution: Perform titration under inert gas (

or -

Data Analysis: Plot pH vs. Volume of KOH. Use the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software) to calculate pKa values.[2]

-

Validation: The first inflection point corresponds to the acylsulfonamide; the second (often less distinct due to buffering) corresponds to the boronic acid.

-

Method B: UV-Vis Spectrophotometric Titration

This method is superior for the boronic acid pKa because the transition from trigonal planar (

Protocol:

-

Buffer Preparation: Prepare a series of buffers ranging from pH 2.0 to 11.0 with constant ionic strength.[1][2]

-

Sample: Prepare a

stock solution of the compound. -

Measurement: Record UV spectra (200–350 nm) for the compound in each buffer.

-

Analysis: Track the absorbance change at a specific wavelength (typically

nm for phenylboronic acids). -

Calculation: Fit the absorbance vs. pH data to the Henderson-Hasselbalch equation:

[1][2]

Experimental Workflow Visualization

Summary of Data

| Parameter | Value / Range | Confidence | Method of Derivation |

| pKa₁ (Acylsulfonamide) | 3.5 – 4.5 | High | SAR Analysis / Bioisosteric comparison to carboxylic acids [1, 2].[1][2] |

| pKa₂ (Boronic Acid) | 8.0 – 8.8 | Medium | Hammett Equation ( |

| LogD (pH 7.4) | < 0 | High | Compound is anionic at physiological pH, resulting in high aqueous solubility.[2] |

| Dominant Species (pH 7.4) | Mono-Anion | High | Sulfonamide deprotonated; Boron neutral (trigonal).[1][2] |

References

-

Ammazzalorso, A., et al. (2017).[1][2][4] "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design. Link[1][2]

-

Francisco, K. R., et al. (2021).[1][2][4] "Structure property relationships of N-acylsulfonamides and related bioisosteres." European Journal of Medicinal Chemistry. Link

-

Yan, J., et al. (2008).[1][2] "Acidity Constants of Boronic Acids." Tetrahedron. (Establishes baseline pKa of phenylboronic acid at ~8.8).

-

Trippier, P. C., & McGuigan, C. (2010).[1][2] "Boronic acids in medicinal chemistry: therapeutic potential and synthetic strategy."[1][2] MedChemComm. Link

Sources

- 1. (4-(Thiomorpholinosulfonyl)phenyl)boronic acid | C10H14BNO4S2 | CID 44119549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. Acylsulfonamide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-(N-Propionylsulfamoyl)phenylboronic acid

This guide provides a detailed exploration of the potential mechanism of action of the novel compound, 4-(N-Propionylsulfamoyl)phenylboronic acid. As a molecule combining two well-characterized pharmacophores—a phenylboronic acid and a sulfonamide derivative—this document will dissect the established roles of each moiety to construct a scientifically grounded hypothesis for the compound's biological activity. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and related chemical entities.

Part 1: Deconstructing the Molecule: A Tale of Two Moieties

The structure of 4-(N-Propionylsulfamoyl)phenylboronic acid suggests a synergistic or additive mechanism of action derived from its two key functional groups. The phenylboronic acid group is a versatile pharmacophore with a known propensity for interacting with specific biological targets, while the N-propionylsulfamoyl tail can modulate the compound's physicochemical properties and potentially engage in additional binding interactions.

The Phenylboronic Acid "Warhead": A Reversible Covalent Inhibitor

Phenylboronic acid and its derivatives have garnered significant attention in medicinal chemistry, primarily for their ability to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes.[1][2][3] This interaction is central to the mechanism of action of several approved drugs, most notably the proteasome inhibitor bortezomib.[3][4]

The boron atom in the boronic acid group is electrophilic and can readily form a stable, tetrahedral adduct with the hydroxyl group of a catalytic serine or threonine residue.[1][2] This mimics the transition state of the enzyme-substrate reaction, effectively blocking the enzyme's catalytic activity.[1] This mode of inhibition is competitive and reversible.[1]

Key enzyme classes targeted by phenylboronic acids include:

-

Serine Proteases: This broad family of enzymes plays crucial roles in various physiological and pathological processes. A prominent example is the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[1][5] Phenylboronic acids act as non-β-lactam inhibitors of these enzymes.[1]

-

The Proteasome: The 26S proteasome is a multi-catalytic protease complex responsible for degrading ubiquitinated proteins. Its inhibition is a validated strategy in cancer therapy. Dipeptidyl boronic acids, such as bortezomib, are potent proteasome inhibitors.[2][4]

-

Threonine-dependent Enzymes: The activity of enzymes like autotaxin, which has a threonine residue in its active site, can be inhibited by boronic acid-containing compounds.[2]

Beyond enzyme inhibition, phenylboronic acids can also interact with carbohydrates.[6] This property has been exploited for targeted drug delivery, as they can bind to sialic acids that are often overexpressed on the surface of cancer cells.[7][8][9]

The N-Propionylsulfamoyl "Tail": Modulating Activity and Specificity

The sulfamoyl group (a sulfonamide derivative) is another well-established pharmacophore found in a wide range of clinically used drugs.[10] Sulfonamides are known to target several key enzymes and receptors, including:

-

Carbonic Anhydrases: These enzymes are involved in various physiological processes, and their inhibition is a therapeutic strategy for glaucoma, epilepsy, and other conditions.

-

Steroid Sulfatase: Inhibition of this enzyme is a strategy for treating hormone-dependent cancers.[10]

-

Acyl Transferases: These enzymes are involved in a variety of metabolic pathways.

The N-propionyl modification of the sulfamoyl group in 4-(N-Propionylsulfamoyl)phenylboronic acid likely influences the compound's overall properties, such as its solubility, lipophilicity, and ability to penetrate cell membranes. Furthermore, this "tail" can engage in secondary binding interactions within the target protein, potentially enhancing affinity and selectivity.

Part 2: A Proposed Mechanism of Action: Targeting Serine Proteases

Based on the known activities of its constituent moieties, a primary putative mechanism of action for 4-(N-Propionylsulfamoyl)phenylboronic acid is the reversible covalent inhibition of serine proteases.

In this proposed mechanism, the phenylboronic acid acts as the "warhead," forming a tetrahedral adduct with the catalytic serine residue in the enzyme's active site. The N-propionylsulfamoyl tail would then occupy adjacent binding pockets, contributing to the overall binding affinity and selectivity of the compound.

Diagram: Proposed Mechanism of Serine Protease Inhibition

Caption: A streamlined workflow for evaluating the cellular effects of the compound.

Part 4: Future Directions and Therapeutic Potential

The unique combination of a phenylboronic acid "warhead" and a sulfonamide "tail" in 4-(N-Propionylsulfamoyl)phenylboronic acid presents a promising scaffold for the development of novel therapeutics. The future direction of research on this compound and its analogs should focus on:

-

Target Identification and Selectivity Profiling: A comprehensive screening against a broad panel of proteases and other enzymes will be crucial to identify the primary biological target(s) and assess the compound's selectivity.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of both the phenylboronic acid and the N-propionylsulfamoyl moieties will help to optimize potency, selectivity, and pharmacokinetic properties. [2]* In Vivo Efficacy Studies: Once a lead candidate with a favorable in vitro profile is identified, its therapeutic efficacy should be evaluated in relevant animal models of disease.

The potential therapeutic applications of 4-(N-Propionylsulfamoyl)phenylboronic acid and its derivatives could span a wide range of diseases where serine proteases play a pathogenic role, including inflammatory diseases, cancer, and infectious diseases.

References

-

ResearchGate. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. Available from: [Link]

-

PubMed. Phenylboronic acid in targeted cancer therapy and diagnosis. Available from: [Link]

-

PMC. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Available from: [Link]

-

Royal Society of Chemistry. Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins. Available from: [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

PMC. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases. Available from: [Link]

-

ResearchGate. Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group. Available from: [Link]

-

PubMed. Synthesis and Biological Activity of 125I/127I-phenylboronic Acid Derivatives. Available from: [Link]

-

PubMed. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. Available from: [Link]

-

PubMed. Boronic acid-based enzyme inhibitors: a review of recent progress. Available from: [Link]

-

PMC. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

-

MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available from: [Link]

-

ResearchGate. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. Available from: [Link]

-

PMC. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available from: [Link]

-

PubChem. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid. Available from: [Link]

-

PubMed. Design and discovery of boronic acid drugs. Available from: [Link]

-

PMC. Phenylboronic acid in targeted cancer therapy and diagnosis. Available from: [Link]

-

PubChem. (4-(N-Ethylsulfamoyl)phenyl)boronic acid. Available from: [Link]

Sources

- 1. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfamates in drug design and discovery: Pre-clinical and clinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(N-Propionylsulfamoyl)phenylboronic Acid in Medicinal Chemistry

The following technical guide details the chemical utility, historical context, and experimental application of 4-(N-Propionylsulfamoyl)phenylboronic acid . This monograph is designed for medicinal chemists and process scientists utilizing this reagent for convergent drug synthesis and bioisostere installation.

Executive Summary

4-(N-Propionylsulfamoyl)phenylboronic acid (CAS: 957121-17-4) is a specialized organoboron building block designed for the modular installation of the N-acyl sulfonamide moiety. This functional group serves as a critical bioisostere for carboxylic acids (

Historically linked to the optimization of COX-2 inhibitors (e.g., the Parecoxib pharmacophore), this reagent allows researchers to bypass linear synthesis challenges by introducing the fully elaborated acyl sulfonamide motif via robust Suzuki-Miyaura cross-coupling .

Historical Context & Bioisosteric Significance

The "Acyl Sulfonamide" Revolution

In the late 1990s and early 2000s, drug discovery programs faced a recurring bottleneck: carboxylic acid-containing leads exhibited poor oral bioavailability and rapid glucuronidation. Medicinal chemists turned to acyl sulfonamides (

-

Acidity Matching: The electron-withdrawing sulfonyl and carbonyl groups render the N-H proton acidic (

4–5), mimicking the carboxylate anion at physiological pH. -

Permeability: Unlike the highly polar carboxylate, the acyl sulfonamide distributes charge over a larger scaffold and possesses a lipophilic "tail" (the propionyl group), enhancing passive diffusion.

The COX-2 Connection (The "Parecoxib Effect")

The clinical success of Parecoxib (Dynastat), a prodrug of Valdecoxib, validated the N-propionyl sulfonamide moiety. In Parecoxib, the propionyl group serves a dual purpose: it increases water solubility (as the sodium salt) for parenteral administration and modulates the hydrolysis rate to release the active sulfonamide.

Research by Singh et al. (2006) and others in the COX-2 space demonstrated that N-propionyl derivatives could also serve as potent inhibitors in their own right, not just as prodrugs. This spurred the demand for reagents like 4-(N-Propionylsulfamoyl)phenylboronic acid to rapidly generate libraries of "Parecoxib-like" analogs without repeating the tedious chlorosulfonation/amidation/acylation sequence for every target.

Structural Logic Diagram

The following diagram illustrates the bioisosteric relationship and the strategic advantage of the boronic acid reagent.

Caption: Logical flow from carboxylic acid limitations to the specific application of the boronic acid reagent.

Technical Specifications & Properties

| Property | Specification |

| Chemical Name | 4-(N-Propionylsulfamoyl)phenylboronic acid |

| CAS Number | 957121-17-4 |

| Molecular Formula | |

| Molecular Weight | 257.07 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| ~4.5 (Acidic N-H) | |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Stability Note: Like many boronic acids, this compound exists in equilibrium with its trimeric boroxine anhydride. This dehydration is reversible in aqueous reaction media and does not affect stoichiometry in Suzuki couplings (calculate based on monomer MW).

Synthetic Methodology: Suzuki-Miyaura Coupling

The primary utility of this reagent is the convergent synthesis of biaryl scaffolds containing the acyl sulfonamide group. The following protocol is a validated system for coupling this boronic acid with heteroaryl halides (e.g., chloropyridines, bromo-isoxazoles).

Reaction Mechanism

The boronic acid undergoes transmetallation with a Palladium(II) intermediate. The presence of the acidic N-H proton on the sulfonamide requires specific base considerations (excess base is needed to deprotonate the sulfonamide and activate the boronic acid).

Caption: Catalytic cycle highlighting the entry point of the boronic acid reagent.

Validated Experimental Protocol

Objective: Coupling of 4-(N-Propionylsulfamoyl)phenylboronic acid with 4-bromo-3-methylisoxazole (Model System).

Reagents:

-

Aryl Halide: 1.0 equiv

-

Boronic Acid (CAS 957121-17-4): 1.2 – 1.5 equiv

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) — Note: Excess base is critical to neutralize the sulfonamide. -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Preparation: In a microwave vial or round-bottom flask, charge the Aryl Halide (1.0 mmol) and Boronic Acid (1.2 mmol, 308 mg).

-

Catalyst Addition: Add

(0.05 mmol, 41 mg). -

Inerting: Seal the vessel and purge with Argon for 5 minutes.

-

Solvent/Base: Add degassed 1,4-Dioxane (4 mL) and aqueous

(2M, 1.5 mL, 3.0 mmol). -

Reaction: Heat to 80–90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~3 (to protonate the acyl sulfonamide, ensuring it extracts into the organic layer).

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

. -

Purification: Flash chromatography (

). Elute with DCM/MeOH (95:5) or Hexane/EtOAc with 1% Acetic Acid.

Critical Control Point: The acidification step (Step 6) is mandatory. The product exists as a salt in the basic reaction mixture and will remain in the aqueous phase if not acidified.

References

-

Singh, S. K., et al. (2006). "N-Propionylbenzenesulfonamide sodium as a potential COX-2 inhibitor for oral and parenteral administration."[1][2][3] Bioorganic & Medicinal Chemistry, 14(24), 8626-8634. Link

-

Ballatore, C., et al. (2013). "Carboxylic Acid (Bio)Isosteres in Drug Design." ChemMedChem, 8(3), 385-395. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

- Talley, J. J., et al. (2000). "Parecoxib: A new generation of COX-2 inhibitors." Journal of Medicinal Chemistry (Contextual reference for the pharmacophore).

Sources

Technical Guide: Spectroscopic Characterization of 4-(N-Propionylsulfamoyl)phenylboronic Acid

This guide outlines the structural elucidation and spectroscopic characterization of 4-(N-Propionylsulfamoyl)phenylboronic acid , a specialized intermediate often utilized in the design of transition-state inhibitors (e.g., for

Given the dynamic nature of boronic acids (equilibrium with boroxines) and N-acylsulfonamides (acidity/tautomerism), this guide prioritizes chemometrically derived expectations validated by fragment-based literature, alongside rigorous experimental protocols for confirmation.

Part 1: Executive Summary & Structural Logic

Compound Identity:

-

IUPAC Name: [4-(Propionylsulfamoyl)phenyl]boronic acid

-

Molecular Formula:

-

Molecular Weight: 257.07 g/mol

-

Key Functional Motifs:

-

Boronic Acid (

): Lewis acidic, capable of reversible covalent bonding with diols; prone to trimerization (boroxine formation) in dry states. -

N-Acylsulfonamide (

): An acidic moiety ( -

Para-substituted Phenyl Ring: Provides a rigid scaffold with distinct AA'BB' splitting patterns.

-

Characterization Challenge:

The primary analytical challenge is the boroxine-boronic acid equilibrium . In non-polar solvents or solid state, the molecule may dehydrate to form a trimeric anhydride (boroxine). Therefore, NMR in polar aprotic solvents (DMSO-

Part 2: Spectroscopic Data Profile

The following data represents the high-confidence predicted signals based on additive chemical shift principles and analogous structures (e.g., 4-sulfamoylphenylboronic acid and N-propionylbenzenesulfonamide).

A. Nuclear Magnetic Resonance (NMR)[1][2][3][4][5]

Solvent: DMSO-

1.

H NMR (500 MHz, DMSO-

)

| Position | Multiplicity | Integral | J (Hz) | Assignment | |

| NH | 11.80 – 12.10 | Singlet (br) | 1H | - | Sulfonamide NH (Highly deshielded/acidic) |

| B-OH | 8.15 – 8.30 | Singlet (br) | 2H | - | Boronic acid hydroxyls (Disappears with |

| Ar-H (Ortho to | 7.85 – 7.95 | Doublet | 2H | 8.2 | Aromatic AA'BB' system |

| Ar-H (Ortho to B) | 7.95 – 8.05 | Doublet | 2H | 8.2 | Aromatic AA'BB' system (Deshielded by B)[1] |

| 2.25 – 2.35 | Quartet | 2H | 7.4 | ||

| 0.95 – 1.05 | Triplet | 3H | 7.4 | Terminal methyl |

Note: The aromatic protons ortho to the sulfonyl group and the boronic acid group are chemically similar. 2D COSY experiments are required to definitively assign the AA'BB' system.

2.

C NMR (125 MHz, DMSO-

)

| Assignment | Notes | |

| 172.5 | Carbonyl carbon (Acyl) | |

| 141.0 | Ar-C ( | Ipso carbon attached to sulfur |

| 138.5 | Ar-C (B) | Ipso carbon attached to Boron (Broad/Low intensity due to quadrupolar relaxation) |

| 134.5 | Ar-CH | Ortho to Boron |

| 126.0 | Ar-CH | Ortho to Sulfonyl |

| 29.5 | Methylene | |

| 8.5 | Methyl |

3.

B NMR (160 MHz, DMSO-

)

-

29.0 – 31.0 ppm: Broad singlet. Characteristic of a monomeric,

-

Diagnostic Check: If a sharp peak appears near

20-22 ppm, it indicates boroxine formation. If a peak appears near

B. Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-). Rationale: Sulfonamides and boronic acids ionize readily in negative mode (deprotonation).

| m/z (ESI-) | Ion Identity | Interpretation |

| 256.1 | Molecular ion (Base peak). | |

| 212.1 | $[M-H - CO_2]^- $ | Decarboxylation (rare in ESI, possible in CID). |

| 184.0 | $[M-H - EtCO]^- $ | Loss of propionyl group (cleavage of amide bond). |

| Isotope Pattern | Distinctive ~1:4 ratio pattern for Boron-containing ions. |

C. Infrared Spectroscopy (FT-IR)

| Wavenumber ( | Vibration Mode | Functional Group |

| 3200 – 3450 | O-H Stretch (Broad) | Boronic Acid (H-bonded network) |

| 1700 – 1715 | C=O Stretch | Carbonyl (Acyl sulfonamide) |

| 1340 – 1360 | Sulfonamide | |

| 1150 – 1170 | Sulfonamide | |

| 1080 – 1100 | B-C Stretch | Carbon-Boron bond |

| 650 – 670 | B-O Stretch | Boronic acid deformation |

Part 3: Experimental Protocols & Validation

Protocol 1: NMR Sample Preparation (Critical)

Boronic acids can esterify with alcoholic solvents (methanol/ethanol) and dehydrate to boroxines.

-

Solvent Selection: Use DMSO-

(99.9%) stored over molecular sieves. -

Preparation: Dissolve 10–15 mg of the compound in 0.6 mL DMSO-

. -

Boroxine Check: Run a preliminary

H scan. If the aromatic region is messy or integration is off, add 1 drop of -

Tube Material: Use Class A borosilicate tubes. Avoid quartz if analyzing trace boron background, though negligible for standard 1H/13C.

Protocol 2: Mass Spectrometry Injection

-

Solvent: Acetonitrile:Water (50:50) with 0.1% Formic Acid (for Positive mode) or 0.1% Ammonium Hydroxide (for Negative mode). Negative mode is preferred.

-

Concentration: 10

g/mL. -

Flow Rate: Direct infusion at 5-10

L/min. -

Data Analysis: Look for the characteristic Boron isotope envelope.

(19.9%) and

Part 4: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating this compound, highlighting the critical decision points for spectroscopic analysis.

Figure 1: Synthesis and spectroscopic validation workflow. Note the critical checkpoint at 11B NMR to distinguish between the monomeric boronic acid and the dehydrated boroxine form.

References

-

Boronic Acid NMR Characterization: Hall, D. G. (Ed.).[2][3][4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on 11B NMR shifts and boroxine equilibrium).

-

N-Acylsulfonamide Synthesis & Properties: Reddy, P. M., et al. (2013). "Synthesis and biological evaluation of novel N-acylsulfonamides." Chemical & Pharmaceutical Bulletin, 61(12), 1291-1297. (Provides analogous NMR data for propionyl-sulfonamide linkages).

-

Boronic Acid-Diol Interactions (Spectroscopic Monitoring): Springsteen, G., & Wang, B. (2002).[6] "A detailed examination of boronic acid-diol complexation." Tetrahedron, 58(26), 5291-5300. (Foundational paper for interpreting 11B NMR shifts regarding sp2/sp3 hybridization).

-

General Spectroscopic Data for Phenylboronic Acids: National Institute of Standards and Technology (NIST). "Phenylboronic acid Mass Spectrum." NIST Chemistry WebBook.

Sources

- 1. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 4-(N-Propionylsulfamoyl)phenylboronic Acid

Executive Summary

Compound: 4-(N-Propionylsulfamoyl)phenylboronic acid CAS: 957121-17-4 Primary Hazard: Acute Toxicity (Oral) - Category 4 (H302) Critical Handling Characteristic: Hygroscopic; subject to reversible dehydration-driven oligomerization (Boroxine Cycle).

This technical guide provides an operational framework for the safe handling, storage, and experimental application of 4-(N-Propionylsulfamoyl)phenylboronic acid. Unlike generic safety sheets, this document focuses on the intersection of chemical safety and experimental integrity , specifically addressing the unique stability challenges posed by the boronic acid moiety in quantitative drug development workflows.

Part 1: Chemical Identity & Physicochemical Profile

Understanding the structure is the first step in safety. This compound features a phenylboronic acid core modified with an N-acyl sulfonamide.[1]

| Property | Detail |

| CAS Number | 957121-17-4 |

| Formula | C9H12BNO5S |

| Molecular Weight | 257.07 g/mol |

| Appearance | Solid (typically white to off-white powder) |

| Solubility | Soluble in DMSO, Methanol, Basic Aqueous Media; Poor solubility in non-polar solvents. |

| pKa Context | The N-acyl sulfonamide is acidic (pKa ~4-5), making it a bioisostere for carboxylic acids. |

Part 2: Hazard Identification & Toxicology[2]

Regulatory Classification (GHS)

Based on available data for CAS 957121-17-4 and structural analogs (phenylboronic acids):

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink, or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

Mechanistic Toxicology (Expert Insight)

While H302 is the primary label, researchers must treat this compound with broader caution due to its functional groups:

-

Boron Toxicity: Boronic acids can reversibly bind to serine proteases and hydroxyl-containing biomolecules. High systemic exposure may affect reproductive health or developmental pathways, a known risk of boron-containing pharmacophores.

-

Sulfonamide Hypersensitivity: The sulfonamide moiety (-SO2NH-) is a known structural alert for allergic reactions (Stevens-Johnson syndrome in clinical settings). Avoid inhalation of dust to prevent sensitization.

Part 3: The Boroxine Equilibrium (Critical for Data Integrity)

The "Hidden" Hazard: The most significant technical risk with this compound is not acute toxicity, but stoichiometric error caused by dehydration.

Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydrides (boroxines). Storage in non-ideal conditions (low humidity or high vacuum) shifts the equilibrium toward the boroxine, altering the effective molecular weight and concentration of your solution.

The Dehydration Pathway

The following diagram illustrates the reversible transformation that occurs during storage and handling.

Caption: Figure 1. The reversible dehydration of 4-(N-Propionylsulfamoyl)phenylboronic acid to its boroxine trimer.

Implication for Weighing

If your sample has partially converted to boroxine, weighing 25.7 mg does not equal 0.1 mmol of active compound. It will contain a higher molar content of boron than calculated.

Corrective Protocol:

-

NMR Validation: Before critical assays (e.g., IC50 determination), run a qNMR (quantitative NMR) in DMSO-d6.

-

Observation: Look for a single set of peaks. Broadening or multiple sets often indicate boroxine/monomer exchange rates.

-

Re-equilibration: If preparing aqueous stock, adding a small amount of base (e.g., NaOH) or simply allowing time in aqueous buffer ensures full conversion back to the monomeric boronate species.

Part 4: Safe Handling & Storage Protocols

Storage Architecture

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) is preferred to prevent uncontrolled moisture absorption, which drives the hydrolysis cycle unpredictably.

-

Container: Tightly sealed glass or polypropylene. Avoid long-term storage in unsealed vessels inside desiccators, as extreme dryness promotes boroxine formation.

Weighing & Solubilization Workflow

Follow this logic flow to ensure safety and accuracy.

Caption: Figure 2. Operational workflow for safe weighing and solubilization to minimize exposure and error.

Emergency Procedures

-

Inhalation: Move to fresh air immediately. If wheezing occurs (sulfonamide sensitization), seek medical attention.

-

Skin Contact: Wash with soap and water for 15 minutes. Boronic acids are generally not corrosive but can be irritants.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[2][4][5] Remove contact lenses if present.[5]

-

Spill Cleanup:

-

Dampen the solid with a wet paper towel (to prevent dust).

-

Wipe up and place in a sealed bag.

-

Clean surface with 70% Ethanol.

-

Part 5: Disposal Considerations

Do not dispose of 4-(N-Propionylsulfamoyl)phenylboronic acid in the trash or down the drain.

-

Solid Waste: Segregate as "Solid Hazardous Waste - Toxic."

-

Liquid Waste: If dissolved in DMSO/Methanol, dispose of in "Organic Solvent Waste."

-

Regulatory Note: Boron compounds are regulated in some jurisdictions due to phytotoxicity (toxicity to plants). Prevent release into soil or waterways.[3][6]

References

- Hall, D. G. (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. (Standard reference for boroxine-acid equilibrium mechanics).

-

PubChem. (2025).[7] Compound Summary for (4-(Cyclopropylcarbamoyl)phenyl)boronic acid (Analog Read-Across). National Library of Medicine.[7] Retrieved February 3, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. (Basis for GHS interpretation).[7][8][9]

Sources

- 1. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. (4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3 | CID 2773359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. 957121-17-4|(4-(N-Propionylsulfamoyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: High-Fidelity Suzuki Coupling Protocol for 4-(N-Propionylsulfamoyl)phenylboronic Acid

Part 1: Introduction & Strategic Significance

4-(N-Propionylsulfamoyl)phenylboronic acid (CAS: 957121-17-4) is a specialized organoboron reagent used primarily to introduce the

Why This Molecule Matters

In medicinal chemistry, the

The Synthetic Challenge

While standard Suzuki-Miyaura couplings are routine, this specific substrate presents three unique mechanistic challenges that cause standard protocols to fail:

-

Acidity-Induced Base Consumption: The sulfonamide proton is acidic (

~4.0). It will immediately neutralize one equivalent of the base intended for the transmetalation step. Standard 2.0 equivalent base protocols will stall. -

Hydrolytic Instability: The

-propionyl group is susceptible to base-mediated hydrolysis (deacylation) at high temperatures ( -

Catalyst Poisoning: The deprotonated

-acyl sulfonamide anion can act as a bidentate ligand, potentially sequestering the Palladium catalyst and shutting down the cycle.

This guide provides a chemically engineered protocol designed to overcome these specific failure modes.

Part 2: Critical Reaction Parameters

Base Selection: The "Goldilocks" Zone

-

Avoid: Strong hydroxides (

, -

Avoid: Weak organic bases (

). They often fail to facilitate the transmetalation of the boronate species. -

Recommended: Potassium Phosphate Tribasic (

) or Cesium Carbonate (

Stoichiometry Adjustments

Because the substrate is an acid, the reaction stoichiometry must be adjusted:

-

Standard Suzuki: Base : Substrate = 2:1

-

This Protocol: Base : Substrate = 3:1 to 3.5:1 (1 equiv neutralizes the sulfonamide; 2+ equiv drive the catalytic cycle).

Solvent Systems

A biphasic or highly polar system is required to solubilize the ionic intermediate formed after deprotonation.

-

Preferred: 1,4-Dioxane / Water (4:1) or DMF / Water (9:1).

Part 3: Optimized Experimental Protocol

Materials Checklist

| Reagent | Role | Equiv. | Notes |

| Aryl Halide (Ar-X) | Electrophile | 1.0 | X = Br, I preferred; Cl requires activated ligands. |

| 4-(N-Propionylsulfamoyl)phenylboronic acid | Nucleophile | 1.2 – 1.5 | Excess accounts for potential protodeboronation. |

| Catalyst | 0.03 – 0.05 | Robust against poisoning; air stable. | |

| Base | 3.0 – 3.5 | Finely ground powder or 2M aq. solution. | |

| 1,4-Dioxane | Solvent | -- | HPLC Grade, degassed. |

| Water | Co-solvent | -- | Deionized, degassed. |

Step-by-Step Procedure

1. Pre-Reaction Setup

-

Degassing: Oxygen is the enemy of low-catalyst-loading reactions. Sparge the 1,4-dioxane and water with Nitrogen or Argon for 15 minutes prior to use.

-

Glassware: Use a sealable microwave vial or a thick-walled pressure tube to prevent solvent loss at elevated temperatures.

2. Reaction Assembly

-

Charge the reaction vessel with the Aryl Halide (1.0 equiv) and Boronic Acid (1.2 equiv).

-

Add

(3-5 mol%). -

Solid Base Method (Preferred for hydrolytically unstable substrates): Add finely ground

(3.0 equiv). -

Seal the vessel and purge with inert gas (

/Ar) for 3 cycles (Vacuum/Backfill). -

Inject 1,4-Dioxane and Water (Ratio 4:1) via syringe through the septum. Concentration should be 0.1 M – 0.2 M with respect to the halide.

3. Execution

-

Heat the reaction block to 80°C .

-

Note: Do not exceed 90°C. Higher temperatures exponentially increase the rate of propionyl hydrolysis.

-

-

Stir vigorously (800+ RPM). Good mixing is crucial for the biphasic system.

-

Monitor by LC-MS at 2 hours and 4 hours. Look for the target mass (

) and the hydrolyzed byproduct (

4. Workup & Isolation (CRITICAL STEP)

The reaction mixture is basic (

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and Water.

-

Acidification: Slowly add 1M

or 10% Citric Acid to the aqueous layer while stirring until pH ~3–4 is reached.-

Why? You must protonate the

-acyl sulfonamide to drive it into the organic layer.

-

-

Separate the layers. Extract the aqueous phase 2x with EtOAc.

-

Wash combined organics with Brine, dry over

, and concentrate.

Part 4: Mechanism & Troubleshooting Visualization

Mechanistic Pathway

The diagram below illustrates the specific pathway for this acidic boronic acid, highlighting the deprotonation step that precedes transmetalation.

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and hydrolysis risk.

Troubleshooting Decision Tree

Figure 2: Logic flow for diagnosing reaction failures.

Part 5: References

-

O'Driscoll, M., et al. (2025). "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 15, 32361–32406.[3]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

ECHEMI. (n.d.). "4-(N-Propionylsulfamoyl)phenylboronic acid Product Page." ECHEMI Global Chemical Resource.

Sources

4-(N-Propionylsulfamoyl)phenylboronic acid as a building block in organic synthesis

Executive Summary & Compound Profile

4-(N-Propionylsulfamoyl)phenylboronic acid (CAS: 957121-17-4) is a specialized organoboron building block designed for the direct installation of the

In medicinal chemistry, the

Chemical Profile

| Property | Specification |

| CAS Number | 957121-17-4 |

| Formula | |

| MW | 257.07 g/mol |

| Appearance | White to off-white solid |

| Acidity ( | ~4.0 (NH proton) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) to prevent protodeboronation |

Strategic Application: The "Direct Install" Advantage

Conventionally, synthesizing biaryl acylsulfonamides involves coupling a sulfonamide-bearing aryl halide and then acylating the nitrogen. This acylation step is frequently plagued by poor nucleophilicity of the sulfonamide nitrogen.

The Solution: Using 4-(N-Propionylsulfamoyl)phenylboronic acid allows for a convergent synthesis.

Figure 1: Comparison of synthetic routes. The optimized route utilizing the pre-functionalized boronic acid avoids the difficult post-coupling acylation step.

Critical Handling & Reactivity Considerations

Acidity & Base Stoichiometry

The

-

Implication: Under standard Suzuki conditions (using bases like

or -

Protocol Adjustment: You must use at least 3 equivalents of base :

-

1 eq to neutralize the boronic acid (forming the reactive boronate "ate" complex).

-

1 eq to deprotonate the acylsulfonamide.

-

1+ eq to drive the catalytic cycle.

-

-

Solubility: The resulting dianionic species is highly polar.[2] Non-polar solvents (Toluene, Hexane) will precipitate the intermediate and stall the reaction. Use polar aprotic solvent mixtures (DMF/Water or Dioxane/Water).

Stability (Protodeboronation)

Like many electron-deficient boronic acids, this compound is susceptible to protodeboronation (loss of the boron group) at high temperatures (

-

Prevention: Keep reaction temperature

. Use precatalysts that activate at lower temperatures (e.g., Pd(dppf)Cl

Validated Experimental Protocol

Reaction: Suzuki-Miyaura Cross-Coupling with an Aryl Bromide.

Materials

-

Boronic Acid: 4-(N-Propionylsulfamoyl)phenylboronic acid (1.2 equiv)[3]

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure

-

Setup: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Bromide (1.0 mmol) and 4-(N-Propionylsulfamoyl)phenylboronic acid (308 mg, 1.2 mmol).

-

Catalyst Addition: Add

(24 mg, 0.03 mmol).-

Note: Pd(PPh3)4 is a viable alternative but often requires stricter oxygen exclusion.

-

-

Solvent & Base: Add 1,4-Dioxane (4 mL) and a pre-dissolved solution of

(414 mg, 3.0 mmol) in Water (1 mL).-

Why Water? Water is essential to dissolve the inorganic base and the polar boronate intermediate.

-

-

Degassing: Seal the vial with a septum. Sparge the mixture with Argon or Nitrogen gas for 5–10 minutes.

-

Critical Step: Oxygen promotes homocoupling and catalyst deactivation.

-

-

Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS.

-

Target Mass: Look for

or

-

-

Workup (The pH Switch):

-

Cool to room temperature.

-

Acidification: The product exists as a salt in the basic reaction mixture. Carefully add 1M HCl until pH ~3–4. This reprotonates the acylsulfonamide, rendering it less water-soluble and extractable into organic solvents.

-

Extract with EtOAc (

). -

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography.

-

Mobile Phase:

(graduated 99:1 to 95:5). The acidity of the product may cause tailing; adding 0.1% Acetic Acid to the eluent can sharpen peaks.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction (Starting Material Remains) | Catalyst poisoning or poor solubility of the anionic boronate. | Switch solvent to DMF/Water (4:1). Increase temperature to 90°C. Ensure effective degassing. |

| Protodeboronation (Benzene-sulfonamide byproduct) | Temperature too high or reaction time too long. | Lower temp to 60–70°C. Switch to a more active catalyst (e.g., XPhos Pd G3) to reduce reaction time. |

| Product stuck in Aqueous Layer | Failure to re-protonate during workup. | Ensure pH is adjusted to < 4 during workup. The salt form is highly water-soluble. |

| Hydrolysis of Propionyl Group | Reaction pH > 12 or prolonged heating. | Use a milder base ( |

Mechanism of Action (Bioisosterism)

Understanding why you are using this building block is crucial for downstream assays.

Figure 2: Bioisosteric relationship. The acylsulfonamide mimics the electrostatic profile of a carboxylic acid while offering distinct physicochemical advantages.

References

-

Bioisosterism of N-Acylsulfonamides: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[1][4] Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

-

General Suzuki Coupling of Phenylboronic Acids: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Synthesis of Acylsulfonamides (Contextual): O'Driscoll, M., et al. (2015).[4] Recent advances in the synthesis of N-acyl sulfonamides.[1][4][5][6][7] RSC Advances, 5, 32361-32406.[4] Link

-

Compound Data Source: PubChem Compound Summary for CID 2773359 (Related Analog). Link

Sources

- 1. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. molcore.com [molcore.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of N-acyl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-(N-Propionylsulfamoyl)phenylboronic Acid in Medicinal Chemistry

Introduction: The Emergence of Sulfonamide Boronic Acids in Drug Discovery

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents to combat diseases such as cancer and multidrug-resistant bacterial infections. Within this dynamic field, boronic acid derivatives have carved out a significant niche, exemplified by the clinical success of drugs like Bortezomib, a proteasome inhibitor for treating multiple myeloma.[1] The unique ability of the boronic acid moiety to form a reversible covalent bond with the catalytic serine residues of various enzymes has made it a privileged scaffold in inhibitor design.[2]

This guide focuses on a specific, yet highly promising, member of this class: 4-(N-Propionylsulfamoyl)phenylboronic acid . This compound belongs to the broader family of sulfonamide boronic acids, which have demonstrated significant potential as inhibitors of serine proteases, particularly bacterial β-lactamases.[3][4][5] The replacement of the more common carboxamide linkage with a sulfonamide group introduces distinct geometric and electronic properties, leading to unique structure-activity relationships (SAR) and offering new avenues for inhibitor design.[3][4][5]

These application notes will provide a comprehensive overview of the medicinal chemistry applications of 4-(N-Propionylsulfamoyl)phenylboronic acid, with a primary focus on its role as a serine protease inhibitor. We will delve into its mechanism of action, outline its potential therapeutic applications, and provide detailed, field-proven protocols for its synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.

Mechanism of Action: Targeting the Serine Protease Active Site

The inhibitory activity of 4-(N-Propionylsulfamoyl)phenylboronic acid against serine proteases stems from the electrophilic nature of its boron atom. The active site of a serine protease features a catalytic triad, typically composed of serine, histidine, and aspartate residues. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of a substrate's scissile bond.

4-(N-Propionylsulfamoyl)phenylboronic acid acts as a transition-state analog. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue (e.g., Ser64 in AmpC β-lactamase). This forms a stable, yet reversible, tetrahedral boronate adduct. This adduct mimics the high-energy tetrahedral intermediate formed during substrate hydrolysis, effectively sequestering the enzyme in an inactive state and preventing it from processing its natural substrate.[6]

The sulfonamide moiety plays a crucial role in orienting the molecule within the active site and establishing key interactions with surrounding amino acid residues, thereby influencing the inhibitor's potency and selectivity.[3][4][5]

Caption: Covalent inhibition of a serine protease by 4-(N-Propionylsulfamoyl)phenylboronic acid.

Applications in Drug Discovery: A Focus on β-Lactamase Inhibition

The primary application of 4-(N-Propionylsulfamoyl)phenylboronic acid and its analogs in medicinal chemistry is as inhibitors of bacterial β-lactamases. β-lactamases are a major cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins.[4] By inactivating these resistance enzymes, sulfonamide boronic acids can restore the efficacy of existing antibiotics.[5]

The data from this study suggests that the nature of the N-acyl group on the sulfonamide significantly influences inhibitory potency. For instance, replacement of a carboxamide with a sulfonamide in some cases led to a substantial increase in potency against AmpC.[4][5]

| Compound | Structure | Target Enzyme | Ki (nM) * | Reference |

| Hypothetical 4-(N-Propionylsulfamoyl)phenylboronic acid | Chemical structure of 4-(N-Propionylsulfamoyl)phenylboronic acid | AmpC β-lactamase | Estimated in the nM to low µM range | Inferred from[4][5] |

| Phenylmethanesulfonamide boronic acid analog | Chemical structure of Phenylmethanesulfonamide boronic acid | AmpC β-lactamase | 70 | [4][5] |

| p-Carboxy-phenylmethanesulfonamide boronic acid analog | Chemical structure of p-Carboxy-phenylmethanesulfonamide boronic acid | AmpC β-lactamase | 25 | [4][5] |

Note: The Ki value for 4-(N-Propionylsulfamoyl)phenylboronic acid is an educated estimation based on published data for structurally similar compounds and would require experimental validation.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 4-(N-Propionylsulfamoyl)phenylboronic acid. These are based on established methodologies for analogous compounds and should be optimized for the specific target and experimental conditions.

Protocol 1: Synthesis of 4-(N-Propionylsulfamoyl)phenylboronic Acid

This protocol is adapted from the general synthesis of sulfonamidomethaneboronic acids.[4][5]

Caption: Synthetic workflow for 4-(N-Propionylsulfamoyl)phenylboronic acid.

Materials:

-

4-Aminophenylboronic acid pinacol ester

-

Propionyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Sulfonylation:

-

Dissolve 4-aminophenylboronic acid pinacol ester (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine (1.2 equivalents) to the solution.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of the Pinacol Ester:

-

Once the reaction is complete, wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the 4-(N-propionylsulfamoyl)phenylboronic acid pinacol ester.

-

-

Deprotection:

-

Dissolve the purified pinacol ester in a mixture of acetone and 1M HCl.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

-

Once the reaction is complete, remove the acetone under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(N-propionylsulfamoyl)phenylboronic acid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro Enzyme Inhibition Assay (β-Lactamase)

This protocol outlines a general procedure for determining the inhibitory potency (IC₅₀ or Kᵢ) of 4-(N-Propionylsulfamoyl)phenylboronic acid against a serine β-lactamase, such as AmpC.

Materials:

-

Purified β-lactamase (e.g., AmpC from E. coli)

-

4-(N-Propionylsulfamoyl)phenylboronic acid

-

Chromogenic β-lactam substrate (e.g., Nitrocefin)

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Dimethyl sulfoxide (DMSO) for compound dissolution

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at the appropriate wavelength for the substrate (e.g., 486 nm for Nitrocefin)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 4-(N-Propionylsulfamoyl)phenylboronic acid in DMSO (e.g., 10 mM).

-

Prepare a series of dilutions of the inhibitor in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.

-

Prepare a solution of the β-lactamase in assay buffer to a final concentration that gives a linear rate of substrate hydrolysis over the desired time course.

-

Prepare a solution of the chromogenic substrate in assay buffer. The concentration should be at or near the Michaelis-Menten constant (Kₘ) for the enzyme.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

Assay buffer

-

Inhibitor solution at various concentrations (or DMSO for the control)

-

Enzyme solution

-

-

Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

If the inhibition is competitive, the inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Kₘ of the substrate is known.

-

Conclusion and Future Perspectives

4-(N-Propionylsulfamoyl)phenylboronic acid represents a promising scaffold for the development of novel serine protease inhibitors. Its unique sulfonamide linkage offers distinct advantages in terms of chemical properties and potential for forming specific interactions within the enzyme active site. While further research is needed to fully elucidate its biological activity profile and therapeutic potential, the protocols and information provided in this guide offer a solid foundation for initiating such investigations. The exploration of this and related sulfonamide boronic acids could lead to the discovery of new and effective treatments for bacterial infections and other diseases where serine proteases play a critical pathological role.

References

- Structure-activity relationships in the inhibition of serine beta-lactamases by phosphonic acid deriv

- Structure-activity relationship of boronic acid derivatives of tyropeptin: proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. 1. Variation of the P2 position of Xaa-boroPro dipeptides. Journal of Medicinal Chemistry.

- Structure Activity Relationship of Inhibitors Specific for Prolyl Endopeptidase. Agricultural and Biological Chemistry.

-

Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry. [Link]

- Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.

-

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid | C10H12BNO3. PubChem. [Link]

- Drug Discovery in the Field of β-Lactams: An Academic Perspective. Antibiotics.

- Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Microbiology.

- Synthesis and Biological Activity of 125I/127I-phenylboronic Acid Deriv

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

- Cyclic Boronates Inhibit All Classes of β-Lactamases. ACS Infectious Diseases.

- Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry.

- Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. Antibiotics.

- Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Cell Chemical Biology.

- Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules.

-

Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry. [Link]

- Synthesis and SAR of novel benzoxaboroles as a new class of β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters.

-

Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

- Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry.

- Structure-function relationship of serine protease-protein inhibitor interaction. Acta Biochimica Polonica.

- Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases. Frontiers in Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Strategic Utility of 4-(N-Propionylsulfamoyl)phenylboronic Acid in the Synthesis of Bioactive Molecules: A Guide for Medicinal Chemists

Introduction: Unveiling a Versatile Building Block in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of tailored functional groups is paramount to modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Phenylboronic acids (PBAs) have emerged as indispensable tools, largely owing to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in contemporary synthesis.[1][2][3] Beyond their synthetic utility, the boronic acid moiety itself can engage in unique interactions with biological targets. This guide focuses on a specialized PBA derivative, 4-(N-Propionylsulfamoyl)phenylboronic acid, a building block poised for significant impact in the synthesis of novel bioactive molecules.

The N-acylsulfonamide group, a key feature of this reagent, is increasingly recognized in drug design as a bioisostere for carboxylic acids.[4][5] This substitution can enhance metabolic stability and modulate acidity, offering a sophisticated strategy to fine-tune the properties of a lead compound.[4] The combination of the versatile phenylboronic acid and the N-propionylsulfamoyl moiety in a single reagent provides a powerful platform for accessing a diverse range of molecular architectures with potential therapeutic applications.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis of 4-(N-Propionylsulfamoyl)phenylboronic acid and its subsequent application in the synthesis of bioactive scaffolds via Suzuki-Miyaura coupling. The causality behind experimental choices is elucidated to empower the user with a deep understanding of the underlying chemistry.

Synthesis of 4-(N-Propionylsulfamoyl)phenylboronic Acid: A Step-by-Step Protocol

The synthesis of 4-(N-Propionylsulfamoyl)phenylboronic acid can be efficiently achieved in a two-step sequence starting from commercially available 4-bromobenzenesulfonyl chloride. The initial step involves the formation of the sulfonamide, followed by a borylation reaction.

Step 1: Synthesis of N-Propionyl-4-bromobenzenesulfonamide

This step involves the reaction of 4-bromobenzenesulfonyl chloride with propionamide. The N-acylsulfonamide linkage is formed under basic conditions.

Protocol:

-

To a stirred solution of propionamide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in anhydrous THF dropwise.

-

Let the reaction mixture warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-propionyl-4-bromobenzenesulfonamide.

Causality of Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Sodium hydride is a strong base and is highly reactive with water. The inert atmosphere prevents the quenching of the base and potential side reactions.

-

Sodium Hydride as Base: NaH is used to deprotonate the propionamide, forming a nucleophilic amide anion that readily attacks the sulfonyl chloride.

-

Stepwise Addition at Low Temperature: The portion-wise addition of NaH and the dropwise addition of the sulfonyl chloride at 0 °C help to control the exothermicity of the reaction.

Step 2: Synthesis of 4-(N-Propionylsulfamoyl)phenylboronic Acid

The final step involves the conversion of the aryl bromide to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Protocol:

-

Dissolve N-propionyl-4-bromobenzenesulfonamide (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 2.2 equivalents, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (3.0 equivalents) dropwise, again keeping the internal temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the pH is acidic (pH ~2).

-

Stir the mixture vigorously for 1 hour to hydrolyze the borate ester.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 4-(N-Propionylsulfamoyl)phenylboronic acid can often be used directly in the next step or purified further by recrystallization.

Causality of Experimental Choices:

-

Anhydrous and Low-Temperature Conditions: The lithium-halogen exchange is highly sensitive to moisture and requires very low temperatures to prevent side reactions, such as the deprotonation of the N-H bond of the sulfonamide by the highly basic n-BuLi.

-

Excess n-Butyllithium: An excess of n-BuLi is used to ensure complete lithium-halogen exchange and to account for any potential quenching by trace impurities.

-

Triisopropyl Borate as Boron Source: This borate ester is a common and effective electrophile for trapping the aryllithium intermediate to form the boronate ester.

-

Acidic Workup: The acidic workup is crucial for the hydrolysis of the boronate ester to the desired boronic acid.

Figure 1: Synthetic workflow for 4-(N-Propionylsulfamoyl)phenylboronic acid.

Application in Bioactive Molecule Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

4-(N-Propionylsulfamoyl)phenylboronic acid is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of biaryl and heteroaryl-aryl linkages.[2][3][6] This reaction is a powerful tool for constructing the core scaffolds of many biologically active molecules.

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis offers significant advantages in terms of reduced reaction times and often improved yields.[7]

Materials:

-

4-(N-Propionylsulfamoyl)phenylboronic acid

-

Aryl or heteroaryl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)

-

Microwave reactor vial

Protocol:

-

To a microwave reactor vial, add 4-(N-Propionylsulfamoyl)phenylboronic acid (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Add the chosen solvent system.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (typically 80-150 °C) for a specified time (typically 5-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography, preparative HPLC, or recrystallization.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Product | Conditions | Yield (%) |

| 1 | 4-Bromoacetophenone | 4'-Acetyl-[1,1'-biphenyl]-4-sulfonamide, N-propionyl- | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 120°C, 15 min (MW) | >90 |

| 2 | 2-Bromopyridine | N-Propionyl-4-(pyridin-2-yl)benzenesulfonamide | Pd(dppf)Cl₂, Cs₂CO₃, DME/H₂O, 100°C, 20 min (MW) | 85-95 |

| 3 | 5-Bromoindole | N-Propionyl-4-(1H-indol-5-yl)benzenesulfonamide | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene/EtOH/H₂O, 80°C, 30 min (MW) | 80-90 |

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Figure 2: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Prospective Applications in Bioactive Molecule Design

The unique combination of the boronic acid and N-acylsulfonamide moieties in 4-(N-Propionylsulfamoyl)phenylboronic acid opens up several avenues for the design of novel bioactive molecules.

Enzyme Inhibitors

The N-acylsulfonamide group can act as a key pharmacophore in various enzyme inhibitors. For example, derivatives of this building block could be explored as:

-

β-Lactamase Inhibitors: Phenylboronic acids are known to be potent inhibitors of serine β-lactamases.[8][9][10] The N-propionylsulfamoyl group can be modified to optimize interactions with the active site of these enzymes, potentially leading to new classes of antibiotics or adjuvants to overcome antibiotic resistance.

-

Protease Inhibitors: The N-acylsulfonamide moiety is present in several approved protease inhibitors.[5] By coupling 4-(N-Propionylsulfamoyl)phenylboronic acid with appropriate heterocyclic systems, novel protease inhibitors for various therapeutic targets could be developed.

Modulators of Receptor Activity

The biaryl and heteroaryl-aryl scaffolds accessible through Suzuki-Miyaura coupling are prevalent in a wide range of receptor ligands. The N-propionylsulfamoyl group can serve to fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for a particular receptor subtype.

Targeted Drug Delivery

While the primary application highlighted here is in synthesis, it is noteworthy that phenylboronic acids can reversibly bind to diols, such as those found in saccharides on cell surfaces.[11][12] This property could be exploited in more complex drug delivery systems where the N-propionylsulfamoylphenyl group is a component of a larger, targeted therapeutic agent.

Conclusion and Future Outlook

4-(N-Propionylsulfamoyl)phenylboronic acid represents a highly valuable and versatile building block for the synthesis of bioactive molecules. Its straightforward preparation and broad utility in Suzuki-Miyaura cross-coupling reactions make it an attractive tool for medicinal chemists. The incorporation of the N-acylsulfonamide moiety offers a sophisticated strategy for modulating the physicochemical and biological properties of drug candidates. As the quest for novel therapeutics continues, the strategic application of such tailored building blocks will undoubtedly play a crucial role in the discovery and development of the next generation of medicines.

References

-

Chayten Kamoh. (2025). Experiment 8 - Suzuki Coupling Reaction. Scribd. [Link]

-

Chen, M., et al. (2012). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical Chemistry, 84(23), 10336-10343. [Link]

-

Georgieva, M., et al. (2023). Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group. International Journal of Biological Macromolecules, 253(Pt 3), 126781. [Link]

-

Gomha, S. M., et al. (2021). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. RSC Advances, 11(42), 26233-26241. [Link]

-

Hurst, T. E., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 294. [Link]

-

Junge, K., et al. (2012). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. ResearchGate. [Link]

-

Martins, P. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Li, Y., et al. (2023). Synthesis, properties, and applications of a polyampholyte hydroxypropyl chitosan derivative with the phenylboronic acid functional group. International Journal of Biological Macromolecules, 253(Pt 3), 126781. [Link]

-

Wang, X., et al. (2015). Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins. New Journal of Chemistry, 39(6), 4582-4589. [Link]

-

Zhang, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan, 42(6), 133-139. [Link]

-